molecular formula C15H17N3O2 B13958959 2,5-Dimethoxy-4-(4-tolylazo)aniline CAS No. 64130-93-4

2,5-Dimethoxy-4-(4-tolylazo)aniline

Cat. No.: B13958959
CAS No.: 64130-93-4
M. Wt: 271.31 g/mol
InChI Key: VZMIFBBHAZJWEI-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-(4-tolylazo)aniline (CAS No. 64130-93-4) is an azo-aniline derivative with the molecular formula C₁₅H₁₇N₃O₂ and a molecular weight of 271.3144 g/mol . Structurally, it features a central aniline core substituted with two methoxy groups at the 2- and 5-positions and a 4-methylphenylazo group at the 4-position. This compound is part of a broader class of aromatic azo dyes, which are historically significant in industrial applications such as textiles, pigments, and pharmaceuticals.

Properties

CAS No.

64130-93-4

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

2,5-dimethoxy-4-[(4-methylphenyl)diazenyl]aniline

InChI

InChI=1S/C15H17N3O2/c1-10-4-6-11(7-5-10)17-18-13-9-14(19-2)12(16)8-15(13)20-3/h4-9H,16H2,1-3H3

InChI Key

VZMIFBBHAZJWEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(C=C(C(=C2)OC)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-4-(4-tolylazo)aniline typically involves the diazotization of 4-toluidine followed by coupling with 2,5-dimethoxyaniline. The reaction conditions often include:

    Diazotization: 4-toluidine is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 2,5-dimethoxyaniline in an alkaline medium (usually sodium hydroxide) to form the azo compound.

Industrial Production Methods

Industrial production methods for 2,5-Dimethoxy-4-(4-tolylazo)aniline are similar to laboratory synthesis but are scaled up. The process involves:

    Large-scale diazotization: Using industrial reactors to control temperature and reaction rates.

    Efficient coupling: Ensuring complete reaction and high yield by optimizing the concentration of reactants and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-4-(4-tolylazo)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Corresponding amines.

    Substitution Products: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

2,5-Dimethoxy-4-(4-tolylazo)aniline has several scientific research applications:

    Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Widely used in the dye and pigment industry for coloring textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-(4-tolylazo)aniline involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with various cellular components. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Azo-Aniline Compounds

The following table compares 2,5-Dimethoxy-4-(4-tolylazo)aniline with three structurally related azo-aniline derivatives, emphasizing molecular features, substituents, and regulatory statuses:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Regulatory Notes
2,5-Dimethoxy-4-(4-tolylazo)aniline 64130-93-4 C₁₅H₁₇N₃O₂ 271.31 2,5-dimethoxy, 4-(4-methylphenylazo) Not listed in restricted substances
p-Aminoazobenzene 60-09-3 C₁₂H₁₁N₃ 197.24 4-amino, 4-phenylazo Restricted due to carcinogenicity
o-Aminoazotoluene 97-56-3 C₁₄H₁₅N₃O₂ 257.29 2-methyl, 4-nitro, 1-phenylazo Banned in cosmetics (EU Directive)
Benzidine 92-87-5 C₁₂H₁₂N₂ 184.24 Biphenyl-4,4'-diamine Classified as a Group 1 carcinogen

Structural and Functional Differences

  • Molecular Weight : The higher molecular weight of 2,5-Dimethoxy-4-(4-tolylazo)aniline compared to simpler azo dyes may influence its solubility and bioavailability.

Research Findings and Data Gaps

  • Thermal Stability: Computational studies suggest that methoxy-substituted azo compounds exhibit higher thermal stability than their nitro- or amino-substituted counterparts, though experimental data for 2,5-Dimethoxy-4-(4-tolylazo)aniline are lacking .
  • Solubility: Predicted logP values indicate moderate lipophilicity (logP ≈ 3.2), making it less water-soluble than 4-(Dimethylamino)benzohydrazide (logP ≈ 1.8) but more soluble than benzidine derivatives .

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